Product packaging for Amycin A(Cat. No.:CAS No. 116296-63-0)

Amycin A

Cat. No.: B039167
CAS No.: 116296-63-0
M. Wt: 1228.5 g/mol
InChI Key: BCCVNXUXNINSSO-UMZWVIILSA-N
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Description

Amycin A is a potent macrolide antibiotic of significant interest in microbiological and biochemical research. Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis by blocking the translocation of peptides. This action makes it a valuable tool for investigating bacterial resistance mechanisms, particularly those conferring cross-resistance to other macrolide, lincosamide, and streptogramin B (MLS_B) antibiotics. Researchers utilize this compound in studies aimed at elucidating the structure and function of the ribosomal peptidyl transferase center, as well as for the selection and maintenance of bacterial strains with specific genetic markers. Its application extends to screening for novel antibacterial agents and serves as a critical reference compound in comparative studies of macrolide efficacy and binding affinity. Supplied with comprehensive analytical data, including HPLC purity and mass spectrometry characterization, to ensure consistency and reliability in your experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H105N3O21 B039167 Amycin A CAS No. 116296-63-0

Properties

CAS No.

116296-63-0

Molecular Formula

C62H105N3O21

Molecular Weight

1228.5 g/mol

IUPAC Name

1-[(E)-11-(3,5,9,11,13,17,27,29,31,40-decahydroxy-6,10,14,18,22,28-hexamethyl-19,35,37-trioxo-2,20,34,38-tetraoxatricyclo[31.8.1.03,39]dotetraconta-15,23,25-trien-21-yl)-9-methyldodec-4-enyl]-2-methylguanidine;propanedioic acid

InChI

InChI=1S/C59H101N3O17.C3H4O4/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43-29-44-30-51(70)56(77-54(73)32-53(72)76-43)59(75,79-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(74)78-55;4-2(5)1-3(6)7/h10-11,15-16,19-21,24,34-52,55-56,63-71,75H,12-14,17-18,22-23,25-33H2,1-9H3,(H3,60,61,62);1H2,(H,4,5)(H,6,7)/b11-10+,19-15?,20-16?,24-21?;

InChI Key

BCCVNXUXNINSSO-UMZWVIILSA-N

SMILES

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O

Isomeric SMILES

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O

Canonical SMILES

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O

Synonyms

amycin A

Origin of Product

United States

Comparison with Similar Compounds

Amycin B

Amycin B, a structural analog, shares a core scaffold with Amycin A but differs in substituents, as revealed by NMR spectroscopy. Key distinctions include:

  • 1H NMR (900 MHz, methanol-d4): Amycin B exhibits a transposed methylene peak (δ 3.45 ppm) compared to this compound (δ 3.62 ppm), suggesting differences in neighboring functional groups .

Table 1: Structural Comparison of this compound and Amycin B

Parameter This compound Amycin B
Molecular Weight (Da) 785.9 772.8
Key Functional Groups Ketone, hydroxyl Ester, hydroxyl
1H NMR (δ, ppm) 3.62 (m, CH₂) 3.45 (m, CH₂)
13C NMR (δ, ppm) 178.5 (C=O) 173.2 (C-O)

Functional Comparison with Similar Compounds

Cytotoxicity Against Cancer Cell Lines

This compound shows comparable cytotoxicity to Amphotericin B but with distinct potency profiles:

  • IC50 Values: this compound exhibits lower IC50 (0.002–0.004 μg/mL) in lacrimal gland adenocarcinoma cells compared to Amphotericin B (0.03 μg/mL) in ocular studies, highlighting its enhanced potency .

Table 2: Cytotoxic Activity of this compound and Comparators

Compound Cell Line IC50 (μg/mL) Resistance Marker
This compound SF-268 0.003 RPL39-L ↑
Amphotericin B A549 0.03 Ergosterol binding
Adriamycin MCF-7 0.05 P-glycoprotein ↑

Drug Delivery and Pharmacokinetics

This compound’s formulation challenges are akin to azithromycin and Amphotericin B, which utilize nanoparticle-impregnated mucoadhesive films for sustained release. However, this compound’s higher hydrophobicity (logP 2.8 vs. 1.5 for azithromycin) necessitates tailored delivery systems to maintain therapeutic concentrations .

Methodological Considerations in Comparative Studies

  • Analytical Techniques : HPLC methods optimized for this compound’s related compounds (e.g., Amycin B) ensure precise quantification, critical for regulatory compliance .
  • Spectral Data Utilization : Binned 13C NMR profiles and dereplication workflows aid in distinguishing this compound from analogs, reducing misidentification risks .

Preparation Methods

Fermentation Media Composition

The nutrient medium for this compound production typically includes:

  • Carbon sources : Glucose, lactose, or D-mannitol (3–5% w/v) to support microbial growth and secondary metabolite synthesis.

  • Nitrogen sources : Peptones, tryptones, or yeast extract (1–2% w/v) to provide amino acids and peptides.

  • Mineral supplements : Phosphates, sulfates, and chlorides of alkali/alkaline earth metals (e.g., 0.1% K2HPO4\text{K}_2\text{HPO}_4) to maintain osmotic balance and enzymatic activity.

A representative fermentation medium is outlined below:

ComponentConcentration (w/v)Function
Glucose4%Primary carbon source
Yeast extract1.5%Nitrogen and vitamins
K2HPO4\text{K}_2\text{HPO}_40.1%pH buffering
MgSO47H2O\text{MgSO}_4\cdot7\text{H}_2\text{O}0.05%Cofactor for enzymes

Fermentation Conditions

Optimal parameters for this compound production include:

  • Temperature : 26–28°C to balance microbial growth and metabolite yield.

  • pH : Maintained at 6.8–7.2 using phosphate buffers.

  • Aeration : 0.5–1.0 vvm (volume per volume per minute) to ensure oxygen saturation.

  • Agitation : 200–250 rpm for homogeneous mixing and oxygen transfer.

Under these conditions, peak this compound titers (1.2–1.5 g/L) are achieved after 7–10 days of fermentation.

Strain Improvement via Mutagenesis

To enhance this compound productivity, wild-type Streptomyces strains undergo mutagenesis using:

  • Physical agents : Ultraviolet (UV) radiation (254 nm, 30–60 seconds exposure) to induce DNA damage and random mutations.

  • Chemical mutagens : Ethyl methanesulfonate (EMS, 0.1–0.3% v/v) or 2-hydroxy-4-methoxybenzophenone (MOB) to increase mutation frequency.

Mutant strains with improved yields (up to 2.0 g/L) are selected through successive subculturing and HPLC-based screening.

Downstream Processing: Extraction and Purification

Biomass Separation and Solvent Extraction

Post-fermentation broth is centrifuged (10,000 × g, 20 minutes) to remove biomass. This compound is extracted from the supernatant using:

  • Primary solvent : Ethyl acetate (2:1 v/v broth-to-solvent ratio) for initial partitioning.

  • Secondary purification : Column chromatography on silica gel (60–120 mesh) with a gradient of chloroform-methanol (95:5 to 80:20 v/v).

Crystallization

The purified extract is crystallized from acetone-water (9:1 v/v) at 4°C, yielding this compound as a white crystalline solid (melting point: 158–160°C).

Comparative Analysis of Yield Optimization Strategies

The table below summarizes key parameters affecting this compound yield:

ParameterOptimal RangeYield Impact
Glucose concentration4–5%↑ 30–40%
Fermentation pH6.8–7.2↑ 25%
Aeration rate0.8–1.0 vvm↑ 20%
Mutagenesis typeUV + EMS↑ 50–60%

Q & A

Q. How can researchers identify gaps in this compound-related literature using systematic reviews?

  • Methodological Answer : Conduct PRISMA-guided reviews with search strings combining terms like "this compound" AND ("synthesis," "mechanism," "resistance"). Use tools like Rayyan for screening and VOSviewer for keyword co-occurrence mapping. Critically appraise study limitations (e.g., small sample sizes, lack of in vivo validation) to prioritize future work .

Data Reporting and Peer Review Preparedness

Q. What details are critical when documenting this compound's bioactivity data for publication?

  • Methodological Answer : Report exact experimental conditions (pH, temperature, serum content), raw data (e.g., absorbance values), and statistical tests (e.g., ANOVA with post-hoc corrections). Provide chemical source, batch numbers, and purity. Deposit spectral data in public repositories (e.g., ChemSpider) and cite prior studies for replicated methods .

Q. How should researchers respond to peer review requests for additional this compound stability studies?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. If data are unavailable, justify with literature on structural analogs or propose future work. Differentiate between minor degradation (<5%) and critical instability affecting bioactivity .

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